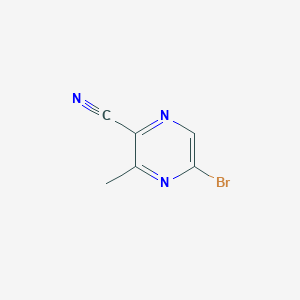

5-Bromo-3-methylpyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrN3 |

|---|---|

Molecular Weight |

198.02 g/mol |

IUPAC Name |

5-bromo-3-methylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C6H4BrN3/c1-4-5(2-8)9-3-6(7)10-4/h3H,1H3 |

InChI Key |

WHOMHBZOQRYPLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1C#N)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Methylpyrazine 2 Carbonitrile

Reactivity of the Bromine Substituent

The bromine atom attached to the electron-poor pyrazine (B50134) ring is an excellent leaving group and a versatile handle for introducing molecular complexity through various synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of 5-Bromo-3-methylpyrazine-2-carbonitrile serves as an ideal electrophilic partner. These reactions enable the direct linkage of aryl, heteroaryl, or alkynyl groups to the pyrazine core.

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl or vinyl boronic acids (or their esters) with organic halides. For a substrate like this compound, the Suzuki coupling facilitates the synthesis of 5-aryl-3-methylpyrazine-2-carbonitriles. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos), in the presence of a base. nih.govmdpi.comrsc.org The choice of base, solvent, and ligand is crucial to optimize the reaction yield and minimize side reactions like debromination. nih.govrsc.org

Sonogashira Coupling: This method is employed to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI). researchgate.net The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 5-alkynyl-3-methylpyrazine-2-carbonitriles. These products are valuable intermediates in the synthesis of more complex heterocyclic systems. nih.govrsc.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. While less common than Suzuki coupling due to the toxicity of organotin reagents, it offers a complementary method for forming C-C bonds, especially when the corresponding boronic acid is unstable or difficult to prepare.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Dioxane, Toluene (B28343), DMF | 5-Aryl-3-methylpyrazine-2-carbonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 5-Alkynyl-3-methylpyrazine-2-carbonitrile |

| Stille | Organostannane | Pd(PPh₃)₄ | (Not required) | Toluene, THF | 5-Aryl/Vinyl-3-methylpyrazine-2-carbonitrile |

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is significantly enhanced by the strong electron-withdrawing nature of the carbonitrile group at the C2 position. Consequently, the carbon atom at the C5 position, bearing the bromine atom, is highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

In this reaction, a nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge over the electron-deficient ring and the cyano group. Subsequent expulsion of the bromide ion restores aromaticity and yields the substituted product. masterorganicchemistry.comyoutube.com A wide range of nucleophiles can be used, including:

O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) to form ethers. organic-chemistry.orgnih.gov

N-Nucleophiles: Amines (RNH₂) and amides to form substituted amines.

S-Nucleophiles: Thiolates (RS⁻) to form thioethers.

The SNAr reaction is a powerful metal-free alternative to cross-coupling for introducing heteroatom substituents onto the pyrazine ring. organic-chemistry.org

| Nucleophile Type | Example Nucleophile | Reagents/Conditions | Product |

| Oxygen | Sodium Methoxide | CH₃ONa, Methanol (B129727), heat | 5-Methoxy-3-methylpyrazine-2-carbonitrile |

| Nitrogen | Piperidine | Piperidine, heat | 5-(Piperidin-1-yl)-3-methylpyrazine-2-carbonitrile |

| Sulfur | Sodium Thiophenolate | PhSNa, DMF | 5-(Phenylthio)-3-methylpyrazine-2-carbonitrile |

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. While often an undesired side reaction, particularly during palladium-catalyzed cross-coupling reactions, it can also be employed as a deliberate synthetic step. nih.gov This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or by using a palladium catalyst in the presence of a hydride source. This pathway leads to the formation of 3-methylpyrazine-2-carbonitrile (B1609458).

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be converted into several other important moieties, including carboxylic acids, amides, esters, amines, and aldehydes.

The carbonitrile group can undergo hydrolysis under either acidic or basic conditions.

Complete Hydrolysis: Heating this compound in the presence of a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH) followed by acidic workup leads to the complete hydrolysis of the nitrile to form 5-Bromo-3-methylpyrazine-2-carboxylic acid. nih.gov

Partial Hydrolysis: Under milder acidic conditions, it is possible to stop the hydrolysis at the intermediate stage, yielding 5-Bromo-3-methylpyrazine-2-carboxamide.

Esterification: The resulting carboxylic acid can be subsequently converted to an ester, such as methyl 5-Bromo-3-methylpyrazine-2-carboxylate, through Fischer esterification (reaction with an alcohol like methanol in the presence of an acid catalyst).

The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amine: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a platinum or nickel catalyst, will reduce the nitrile to a primary amine. nih.govorganic-chemistry.org This reaction converts this compound into (5-Bromo-3-methylpyrazin-2-yl)methanamine.

Reduction to Aldehyde: To obtain the aldehyde, a less reactive and more sterically hindered hydride reagent is required to prevent over-reduction. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. youtube.com The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to yield 5-Bromo-3-methylpyrazine-2-carbaldehyde.

| Reagent(s) | Product Functional Group | Product Name |

| 1. DIBAL-H, 2. H₂O | Aldehyde | 5-Bromo-3-methylpyrazine-2-carbaldehyde |

| LiAlH₄ or H₂/Catalyst | Primary Amine | (5-Bromo-3-methylpyrazin-2-yl)methanamine |

| H₂SO₄ / H₂O, heat | Carboxylic Acid | 5-Bromo-3-methylpyrazine-2-carboxylic acid |

| H₂O / H⁺ (mild) | Amide | 5-Bromo-3-methylpyrazine-2-carboxamide |

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in this compound serves as a dienophile or a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocycles. nih.gov

Specifically, the reaction of the nitrile group with azides, such as sodium azide (B81097), leads to the formation of tetrazoles. researchgate.net This transformation is typically facilitated by catalysts that activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. nih.gov Electron-withdrawing groups on the nitrile, like the pyrazine ring itself, can enhance the reaction rate by lowering the energy of the LUMO of the nitrile. nih.gov The resulting product is a pyrazine ring substituted with a tetrazole moiety, a functional group that is considered a bioisostere of a carboxylic acid and is prevalent in medicinal chemistry. researchgate.net

The general mechanism involves the concerted addition of the azide 1,3-dipole across the nitrile's pi system. Various catalytic systems have been developed to promote this reaction under mild conditions, including the use of zinc salts or silica (B1680970) sulfuric acid. nih.gov

Table 1: Representative [3+2] Cycloaddition Reaction

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| This compound | Sodium Azide (NaN₃) | Zn(II) salt or Silica Sulfuric Acid, DMF, heat | 5-(5-Bromo-3-methylpyrazin-2-yl)-1H-tetrazole |

Derivatization to Other Nitrogen-Containing Heterocycles (e.g., Triazoles, Oxadiazoles)

The nitrile functionality is a versatile precursor for the synthesis of other important nitrogen-containing heterocycles, such as oxadiazoles (B1248032) and triazoles. These conversions typically involve multi-step sequences starting with the transformation of the nitrile group.

Synthesis of 1,2,4-Oxadiazoles: The synthesis of a 1,2,4-oxadiazole (B8745197) ring from this compound can be achieved by first converting the nitrile to an N-hydroxy-pyrazine-2-carboximidamide (an amidoxime). This is typically done by reacting the nitrile with hydroxylamine. The resulting amidoxime (B1450833) intermediate is then acylated and cyclized, often under heating, to form the 1,2,4-oxadiazole ring.

Table 2: Proposed Synthesis of a 1,2,4-Oxadiazole Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | Hydroxylamine (NH₂OH) | 5-Bromo-N'-hydroxy-3-methylpyrazine-2-carboximidamide |

| 2 | 5-Bromo-N'-hydroxy-3-methylpyrazine-2-carboximidamide | Acylating Agent (e.g., Acetyl Chloride), then heat | 3-(5-Bromo-3-methylpyrazin-2-yl)-5-methyl-1,2,4-oxadiazole |

Synthesis of 1,2,4-Triazoles and 1,3,4-Oxadiazoles: The formation of 1,3,4-oxadiazoles or 1,2,4-triazoles often proceeds through an acylhydrazide intermediate. nih.gov This would require the initial hydrolysis of the nitrile group of this compound to the corresponding carboxylic acid, followed by esterification and subsequent reaction with hydrazine (B178648) to yield 5-bromo-3-methylpyrazine-2-carbohydrazide. This key intermediate can then be cyclized with various reagents to form the desired heterocycle. For instance, reaction with an orthoester can yield a 1,3,4-oxadiazole, while reaction with an isothiocyanate followed by cyclodesulfurization can lead to a triazole derivative. luxembourg-bio.com

Reactivity of the Methyl Group and Side-Chain Functionalization

The methyl group at the C-3 position of the pyrazine ring, while generally stable, can undergo functionalization, particularly oxidation and condensation reactions, due to the influence of the adjacent electron-withdrawing heterocyclic ring.

Oxidation Reactions

The methyl group attached to the aromatic pyrazine nucleus can be oxidized to a carboxylic acid. researchgate.net This transformation is a valuable synthetic tool for introducing a carboxyl group, which can then be used for further derivatization, such as amidation or esterification. A common method for this type of benzylic oxidation involves the use of strong oxidizing agents. Alternatively, radical-based methods can be employed. For example, oxidation can proceed in the presence of N-bromosuccinimide (NBS) under photoirradiation, which initiates a radical chain reaction with molecular oxygen as the terminal oxidant. researchgate.net The successful oxidation of the methyl group on this compound would yield 5-bromo-2-cyanopyrazine-3-carboxylic acid, a highly functionalized building block.

Table 3: Oxidation of the Methyl Group

| Starting Material | Reagents/Conditions | Product |

| This compound | 1. N-Bromosuccinimide (cat.), O₂, Photoirradiation OR 2. Strong Oxidant (e.g., KMnO₄) | 5-Bromo-2-cyanopyrazine-3-carboxylic acid |

Condensation Reactions

The protons of the methyl group on the pyrazine ring exhibit slight acidity due to the electron-withdrawing nature of the diazine system. This allows the methyl group to potentially act as a nucleophile in condensation reactions with electrophiles, such as aromatic aldehydes, particularly in the presence of a strong base to generate a carbanionic intermediate. This type of reaction, analogous to a Claisen-Schmidt condensation, would result in the formation of a styryl-pyrazine derivative, effectively elongating the side-chain at the C-3 position. However, these reactions often require forcing conditions, and the reactivity of the methyl group in this compound in such transformations is not extensively documented, suggesting it is a less common reaction pathway compared to modifications of the other functional groups.

Pyrazine Ring Modifications and Rearrangements

The pyrazine ring itself is the core of the molecule's reactivity, particularly concerning aromatic substitution reactions. Its electronic nature determines the feasibility and regioselectivity of such transformations.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. mdpi.comum.edu.my This electronic deficiency is further enhanced by the electron-withdrawing nitrile group. Consequently, the ring is highly activated towards nucleophilic aromatic substitution (SNAr). thieme-connect.dechemistrysteps.com The bromine atom at the C-5 position is an excellent leaving group in this context. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. chemistrysteps.com

This reactivity pattern is analogous to that observed in other electron-poor halogenated azines, such as 5-bromo-1,2,3-triazines, which readily undergo substitution with various nucleophiles. organic-chemistry.orgacs.org Therefore, the primary substitution pattern for this compound is the displacement of the C-5 bromine by a wide range of nucleophiles.

Table 4: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-(Dialkylamino)-3-methylpyrazine-2-carbonitrile |

| Alcohol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 5-(Alkoxy)-3-methylpyrazine-2-carbonitrile |

| Thiol (RSH) | Base (e.g., Na₂CO₃), Solvent (e.g., DMSO) | 5-(Alkylthio)-3-methylpyrazine-2-carbonitrile |

Electrophilic Aromatic Substitution (EAS): In contrast to its high reactivity towards nucleophiles, the pyrazine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The nitrogen atoms inductively withdraw electron density from the ring carbons, making the system electron-poor and thus a poor nucleophile for attacking electrophiles. thieme-connect.deresearchgate.net Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic nitrogen atoms become protonated, which adds a positive charge to the ring and increases its deactivation to an extreme degree. Direct electrophilic substitution on the carbon atoms of the pyrazine ring is therefore generally not a viable synthetic strategy unless powerful electron-donating groups are present to activate the ring, which is not the case for this molecule. um.edu.my

Ring-Opening and Ring-Closing Reaction Pathways

Ring-Closing Reactions (Annulation)

This compound is a versatile precursor for the synthesis of fused pyrazine derivatives through ring-closing or annulation reactions. These reactions typically involve the reaction of the pyrazine substrate with a binucleophilic reagent, which attacks the electron-deficient pyrazine ring, leading to the formation of a new heterocyclic ring fused to the pyrazine core.

A prominent example of such a ring-closing pathway is the synthesis of pyrazolo[3,4-b]pyrazine derivatives. While direct reaction of this compound is not explicitly detailed in the reviewed literature, analogous reactions of similar pyrazine precursors provide insight into the likely reaction mechanism. For instance, the synthesis of substituted pyrazolo[3,4-b]pyrazines has been achieved through the condensation of 5-aminopyrazoles with various reagents. beilstein-journals.orgnih.govresearchgate.net

In a related synthetic strategy, pyrazolo[3,4-b]pyrazine-5-carbonitriles can be synthesized from the reaction of 5-amino-4-nitrosopyrazoles with β-ketonitriles. beilstein-journals.org This reaction pathway highlights the utility of substituted pyrazoles in constructing the fused pyrazolo[3,4-b]pyrazine system.

The general mechanism for the formation of a pyrazolo[3,4-b]pyrazine from a hypothetical reaction between this compound and a hydrazine derivative would likely proceed through an initial nucleophilic attack by one of the nitrogen atoms of the hydrazine on the carbon atom bearing the bromo substituent. This would be followed by an intramolecular cyclization involving the second nitrogen atom of the hydrazine and the cyano group, leading to the formation of the fused pyrazole (B372694) ring. The reaction conditions, such as the choice of solvent and the presence of a base, would be critical in facilitating this transformation.

The following table summarizes representative ring-closing reactions of pyrazine derivatives leading to fused heterocyclic systems, providing a model for the potential reactivity of this compound.

| Starting Pyrazine Derivative | Reagent | Product | Reference(s) |

| 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile | Various reagents | Substituted pyrazolo[3,4-b]pyrazines | ekb.eg |

| 5-Amino-4-nitrosopyrazoles | β-Ketonitriles | Pyrazolo[3,4-b]pyrazine-5-carbonitriles | beilstein-journals.org |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Thiourea | 3,4-Diaminopyrazolo[3,4-d]pyrimidine derivative | nih.gov |

Ring-Opening Reactions

The pyrazine ring is known for its stability, and ring-opening reactions are not common. researchgate.net The electron-deficient nature of the pyrazine ring in this compound makes it more susceptible to nucleophilic attack than to reactions that would lead to ring cleavage. thieme-connect.de In many instances of nucleophilic substitution on pyrazines, even when substitution occurs at unexpected positions, the reaction often proceeds through a ring-opening-ring-closure mechanism (ANRORC), which ultimately preserves a heterocyclic ring structure, albeit a rearranged one. thieme-connect.de

Direct ring cleavage of the pyrazine nucleus typically requires harsh conditions or specific reagents that can overcome the aromatic stability of the ring. For instance, some ring-opening reactions have been observed in the context of other nitrogen-containing heterocycles like 1,3,5-triazines, often involving strong nucleophiles. researchgate.net However, there is no specific evidence in the reviewed literature to suggest that this compound readily undergoes ring-opening under standard laboratory conditions.

Mechanistic studies on related electron-deficient heterocyclic systems, such as 1,3,5-triazines, have shown that ring-opening can be initiated by nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. organic-chemistry.org A hypothetical ring-opening pathway for this compound might be initiated by a strong nucleophile attacking one of the carbon atoms of the pyrazine ring, leading to a loss of aromaticity and subsequent bond cleavage. However, such a reaction would have to compete with the more facile nucleophilic substitution of the bromine atom.

Computational and Theoretical Studies on 5 Bromo 3 Methylpyrazine 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There are no published studies detailing the quantum chemical calculations of the electronic structure and reactivity descriptors for 5-Bromo-3-methylpyrazine-2-carbonitrile. Such studies would typically involve methods like Density Functional Theory (DFT) to provide a fundamental understanding of the molecule's behavior.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

A frontier molecular orbital (HOMO/LUMO) analysis for this compound is not available in the scientific literature. This type of analysis is crucial for predicting the chemical reactivity and electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their energy gap, are key indicators of a molecule's ability to donate or accept electrons. Without specific calculations, any discussion of these parameters would be purely speculative.

Electrostatic Potential Surface Mapping

No electrostatic potential surface (ESP) maps for this compound have been published. An ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting intermolecular interactions and sites of chemical reactivity.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are crucial in understanding how the chemical structure of a molecule influences its reactivity. For this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are employed to elucidate these relationships. Although specific experimental SRR studies on this exact compound are not extensively documented in publicly available literature, theoretical approaches provide significant insights.

DFT calculations are a powerful tool to investigate the electronic properties of molecules, which are fundamental to their reactivity. researchgate.netmostwiedzy.pl For pyrazine (B50134) derivatives, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Natural Bond Orbital (NBO) charges are calculated to predict their behavior in chemical reactions. semanticscholar.orgresearchgate.net

In the case of this compound, the substituents on the pyrazine ring—a bromine atom, a methyl group, and a nitrile group—play a significant role in modulating its electronic structure and, consequently, its reactivity. The bromine atom, being an electronegative halogen, acts as an electron-withdrawing group through its inductive effect, while also having the potential for electron donation through resonance. The methyl group is a weak electron-donating group, and the nitrile group is a strong electron-withdrawing group.

The interplay of these substituents affects the electron density distribution across the pyrazine ring. DFT studies on similar substituted pyrazines have shown that such substitutions can significantly alter the molecule's susceptibility to nucleophilic or electrophilic attack at different positions. researchgate.net For instance, the presence of the electron-withdrawing bromo and cyano groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group can influence the regioselectivity of electrophilic substitution reactions.

QSAR studies on pyrazine derivatives have established correlations between calculated molecular descriptors and their observed biological or chemical activities. igi-global.comnih.govijournalse.org These models often use a variety of descriptors, including electronic, steric, and hydrophobic parameters, to predict the activity of new compounds. For this compound, a hypothetical QSAR model could predict its reactivity based on descriptors calculated from its optimized molecular structure.

Below is an interactive data table summarizing key molecular descriptors that would be calculated in a typical DFT study to understand the structure-reactivity relationship of this compound, with illustrative values based on studies of similar compounds.

| Molecular Descriptor | Predicted Value | Significance in Reactivity |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons; higher values indicate greater reactivity towards electrophiles. |

| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons; lower values indicate greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.4 eV | Indicates chemical stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| NBO Charge on N1 | -0.45 e | Indicates the partial charge on the nitrogen atom, a potential site for protonation or coordination. |

| NBO Charge on C5 | +0.15 e | The carbon atom attached to the bromine is likely to be electrophilic. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics. researchgate.net For a relatively rigid molecule like this compound, MD simulations can reveal the rotational dynamics of its substituent groups and the subtle flexibility of the pyrazine ring.

The conformational landscape of this molecule is primarily defined by the rotation around the single bonds connecting the methyl and nitrile groups to the pyrazine ring. While the pyrazine ring itself is aromatic and thus largely planar, minor puckering motions can be observed over the course of an MD simulation. The primary focus of a conformational analysis for this molecule would be the torsional angles involving the substituents.

MD simulations for this compound would typically be performed by placing the molecule in a solvent box (e.g., water or an organic solvent) and simulating its motion over a period of nanoseconds to microseconds. The trajectory from the simulation provides a time-resolved view of the molecular conformations. Analysis of this trajectory can identify the most stable conformations and the energy barriers between them.

The rotation of the methyl group is generally expected to have a low energy barrier, allowing for free rotation at room temperature. The conformational preference of the nitrile group relative to the ring would also be explored. The planarity of the pyrazine ring can be monitored by calculating the dihedral angles of the ring atoms. Studies on similar heterocyclic systems have shown that non-covalent interactions between substituents and the heterocyclic ring can influence conformational preferences. rsc.org

A representative analysis from a hypothetical MD simulation of this compound is presented in the interactive data table below. This table illustrates the type of data that would be generated to describe the conformational behavior of the molecule.

| Conformational Parameter | Description | Typical Observation from MD |

| Dihedral Angle (N1-C2-C-N of nitrile) | Rotation of the nitrile group relative to the pyrazine ring. | The nitrile group is likely to be coplanar with the ring to maximize conjugation, with small fluctuations around 0° and 180°. |

| Dihedral Angle (C2-C3-C-H of methyl) | Rotation of the methyl group. | The methyl group is expected to rotate freely, with a low rotational energy barrier. |

| Pyrazine Ring Planarity | Deviation of the ring atoms from a plane. | The pyrazine ring will exhibit small out-of-plane vibrations but will remain largely planar. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Fluctuations in SASA can indicate conformational changes that expose or shield different parts of the molecule. |

Applications of 5 Bromo 3 Methylpyrazine 2 Carbonitrile in Advanced Synthetic Chemistry and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the functional groups on the pyrazine (B50134) ring makes 5-Bromo-3-methylpyrazine-2-carbonitrile a valuable precursor for the synthesis of more complex molecular architectures.

Precursor for Advanced Organic Intermediates (Non-Biological/Non-Clinical Focus)

The bromine atom at the 5-position serves as a key handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine, further expanding the range of possible derivatives. The methyl group can also potentially undergo functionalization, although it is generally less reactive than the other sites.

These transformations can lead to a diverse library of polysubstituted pyrazine derivatives. Such intermediates are of interest in the development of novel organic materials and fine chemicals. The strategic combination of these reactions allows for the controlled and sequential introduction of different functionalities, paving the way for the synthesis of highly tailored molecules.

Scaffold for the Construction of Multi-Ring Heterocyclic Systems

The pyrazine ring itself can act as a foundational scaffold for the construction of more complex, multi-ring heterocyclic systems. The reactive sites on this compound allow for annulation reactions, where additional rings are fused onto the pyrazine core. For instance, the nitrile and an adjacent substituent could potentially participate in cyclization reactions to form condensed pyrazine systems.

Furthermore, the bromine atom can be displaced by various nucleophiles, and the nitrile group can be transformed into other reactive functionalities that can then be used to build new heterocyclic rings. This approach is crucial in the synthesis of novel scaffolds that are explored for their unique chemical and physical properties in a non-biological context.

Integration into Functional Materials

Substituted pyrazines are recognized for their utility as components in functional materials. tsijournals.com The specific combination of functional groups in this compound makes it a promising candidate for incorporation into various advanced materials.

Components in Advanced Polymeric Architectures

The difunctional nature of derivatives of this compound, after suitable modification of the bromo and cyano groups, could allow them to act as monomers in polymerization reactions. For example, conversion of the bromine to a boronic ester and the nitrile to an amine would create a molecule capable of participating in polymerization processes to form novel conjugated polymers. The pyrazine unit, being an electron-deficient aromatic system, can impart specific electronic properties to the resulting polymer backbone. Such polymers are of interest for their potential applications in electronics and materials science.

Precursors for Optoelectronic Materials (e.g., Photosensitive Dyes, Luminescent Materials)

Pyrazine-containing compounds are known to exhibit interesting photophysical properties. The electron-withdrawing nature of the pyrazine ring and the nitrile group, combined with the potential for extending conjugation through cross-coupling reactions at the bromine position, suggests that derivatives of this compound could serve as precursors for optoelectronic materials. By introducing suitable donor and acceptor groups, it is possible to tune the electronic structure and, consequently, the absorption and emission properties of the resulting molecules. This makes them potential candidates for use as photosensitive dyes or as emissive components in organic light-emitting diodes (OLEDs).

Ligands in Catalysis

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can coordinate to metal centers. This property allows pyrazine derivatives to function as ligands in coordination chemistry and catalysis. The substituents on the pyrazine ring can influence the electronic properties of the nitrogen atoms and the steric environment around the metal center, thereby modulating the catalytic activity and selectivity of the resulting metal complex. While specific research on this compound as a ligand is not widely reported, its structure provides a framework that could be elaborated into more complex chelating ligands for various catalytic applications.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The presence of a bromine atom at the 5-position of the pyrazine ring, activated by the adjacent electron-withdrawing nitrile group, renders this compound highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations have become cornerstone methodologies in contemporary organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this versatile building block is exemplified in its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

While direct experimental data for this compound in all these reaction types is not extensively documented in publicly available literature, its reactivity can be confidently inferred from studies on structurally similar bromo-substituted pyrazines and other bromo-heterocycles. The principles governing these cross-coupling reactions are well-established, and the electronic nature of the pyrazine ring in this specific compound suggests a high propensity for such transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, is a powerful tool for the formation of biaryl and vinyl-aryl structures. This compound is an excellent candidate for this reaction, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position. The general reaction scheme involves the treatment of the bromo-pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base.

A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific coupling partners. Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand such as SPhos or XPhos. A range of bases, including potassium carbonate, cesium carbonate, and potassium phosphate, are effective in promoting the reaction. The reaction is typically carried out in a solvent mixture, such as dioxane/water or toluene (B28343)/ethanol/water, at elevated temperatures. The yields for such reactions on analogous bromo-heterocycles are generally reported to be good to excellent. nih.govresearchgate.net

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Expected High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/EtOH/H₂O | 90 | Expected High |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | Expected Good |

| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95 | Expected Good |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl or vinyl halides, a transformation of significant value in the synthesis of pharmaceuticals and functional materials. This compound is an ideal substrate for this palladium- and copper-cocatalyzed reaction, enabling the introduction of diverse alkynyl groups. The reaction typically proceeds under mild conditions, employing a palladium catalyst, a copper(I) salt (such as CuI), and an amine base (like triethylamine (B128534) or diisopropylamine), which often serves as the solvent as well.

The versatility of the Sonogashira coupling allows for the introduction of a wide range of functionalized alkynes, leading to the synthesis of novel pyrazine derivatives with potential applications in materials science, such as organic light-emitting diodes (OLEDs) and molecular wires. The reaction is known for its high functional group tolerance and generally provides good to excellent yields with related bromo-aromatic compounds. researchgate.netmdpi.com

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-50 | Expected High |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | Expected High |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | Expected Good |

| 4 | 1-Heptyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Acetonitrile | 70 | Expected Good |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the palladium-catalyzed formation of C-N bonds. This compound is a prime candidate for this reaction, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position. This methodology is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many biologically active compounds.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand. A variety of specialized ligands, such as BINAP, Xantphos, and Josiphos, have been developed to facilitate the coupling of a broad scope of amines with aryl halides. The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS), in an anhydrous aprotic solvent like toluene or dioxane. The scope of the reaction is extensive, and high yields are commonly observed for the amination of various bromo-heterocycles. researchgate.netorgsyn.orgchemicalbook.com

| Entry | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Expected High |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Expected Good |

| 3 | n-Butylamine | Pd₂(dba)₃ | Josiphos | LHMDS | THF | 80 | Expected High |

| 4 | Piperidine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | Expected Good |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Research on pyrazine (B50134) derivatives has been extensive, driven by their significant biological activities and material properties. While specific studies focusing exclusively on 5-Bromo-3-methylpyrazine-2-carbonitrile are not abundantly detailed in publicly accessible literature, the reactivity of related brominated and cyanated pyrazines provides a foundational understanding. The primary focus of existing research on analogous compounds lies in their utility as intermediates in organic synthesis. The bromine atom serves as a key handle for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other functional groups. The cyano group, on the other hand, can be subjected to a range of transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. The methyl group can also influence the reactivity and electronic properties of the pyrazine ring.

Identification of Knowledge Gaps and Untapped Reactivity

Despite the foundational knowledge from related structures, a significant knowledge gap exists for the specific compound this compound. There is a lack of comprehensive studies detailing its specific synthetic routes, characterization data, and, most importantly, its unique reactivity profile. The interplay between the bromo, methyl, and cyano substituents on the pyrazine ring likely imparts distinct electronic and steric properties that have yet to be fully explored.

Key unanswered questions include:

What are the most efficient and scalable synthetic methods to access this compound?

How does the substitution pattern influence the regioselectivity of nucleophilic aromatic substitution reactions at the C-5 position?

What is the full scope of transformations possible for the cyano group in the context of the brominated and methylated pyrazine core?

Are there any unique photochemical or electrochemical properties of this specific isomer that remain undiscovered?

Prospective Directions in Synthetic Innovation

The untapped potential of this compound presents exciting opportunities for synthetic innovation. Future research should prioritize the development of robust and well-documented synthetic protocols. Following this, a systematic exploration of its reactivity is warranted. This could involve:

Advanced Cross-Coupling Methodologies: Employing modern palladium, copper, and nickel catalysis to introduce a wide diversity of substituents at the C-5 position. This could lead to the rapid generation of libraries of novel pyrazine derivatives for screening in medicinal and materials science applications.

Novel Transformations of the Cyano Group: Investigating less common reactions of the nitrile functionality, such as its use in the formation of heterocycles or as a directing group for further functionalization of the pyrazine ring.

Photoredox and Electrochemical Approaches: Exploring light- and electricity-driven reactions to access novel reactivity patterns that are not achievable through traditional thermal methods.

Potential for Novel Material Discovery

The unique electronic properties of the pyrazine ring, combined with the potential for extensive functionalization offered by the bromo and cyano groups, make this compound a promising candidate for the development of novel functional materials. Potential areas of exploration include:

Organic Electronics: The electron-deficient nature of the pyrazine ring suggests that derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Luminescent Materials: Strategic modification of the core structure could lead to the development of new fluorescent or phosphorescent materials with applications in sensing, imaging, and lighting.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The rigid pyrazine core and the potential for difunctionalization make it a suitable building block for the construction of highly ordered, porous materials with applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-3-methylpyrazine-2-carbonitrile?

- Methodological Answer : The synthesis typically involves bromination of a pyrazine precursor. For example, bromination of 3-methylpyrazine-2-carbonitrile using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions (e.g., in acetic acid or DMF at 60–80°C). Post-reaction purification via column chromatography or recrystallization ensures product purity. Analogous protocols for related bromopyrazines highlight the importance of stoichiometric control to avoid over-bromination .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions and confirms bromine integration. For example, downfield shifts in pyrazine protons near bromine or nitrile groups are diagnostic .

- IR Spectroscopy : Detects nitrile (C≡N) stretches (~2200 cm⁻¹) and methyl C-H vibrations.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 212.98 for C₆H₄BrN₃).

Cross-referencing with structurally similar compounds (e.g., 2-Bromo-6-cyanopyrazine) aids interpretation .

Q. How can researchers mitigate side reactions during the nitrile group introduction in pyrazine systems?

- Methodological Answer : Nitrile installation via cyanation (e.g., using CuCN or Pd-catalyzed cross-coupling) requires inert atmospheres and dry solvents to prevent hydrolysis. For this compound, protecting the pyrazine ring with electron-withdrawing groups (e.g., bromine) stabilizes intermediates. Reaction monitoring via TLC or LC-MS helps terminate the process before side products dominate .

Advanced Research Questions

Q. How can bromination efficiency be optimized when synthesizing this compound?

- Methodological Answer : Low yields often arise from incomplete bromine activation or steric hindrance. Strategies include:

- Catalytic Systems : Lewis acids (e.g., FeBr₃) enhance electrophilic substitution .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) balances reactivity and decomposition.

Comparative studies on analogous bromopyrazines suggest 85–90% yields are achievable with optimized protocols .

Q. How should researchers address contradictory NMR data in derivatives of this compound?

- Methodological Answer : Discrepancies may stem from tautomerism or paramagnetic impurities. Advanced techniques include:

- 2D NMR (HSQC/HMBC) : Resolves ambiguous couplings and confirms connectivity.

- Dynamic NMR : Detects rotational barriers in methyl or nitrile groups.

- Crystallography : Single-crystal X-ray structures unambiguously assign substituent positions.

For example, conflicting 13C shifts in amino-pyrazine analogs were resolved via HMBC correlations to nitrile carbons .

Q. What strategies are effective in designing bioactivity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes or receptors sensitive to halogen bonding (e.g., kinases) or nitrile-mediated interactions.

- In Vitro Assays : Use fluorescence-based kinase inhibition assays or cytotoxicity screens (e.g., MTT on cancer cell lines).

- SAR Studies : Compare with analogs (e.g., 3-Chloro-5,6-diphenylpyrazine-2-carbonitrile) to identify critical substituents.

Precedents from methylpyrazine carboxylates show bromine enhances antiproliferative activity in HCT-116 cells .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify electrophilic/nucleophilic sites. The nitrile group withdraws electron density, making the pyrazine ring susceptible to Suzuki-Miyaura coupling at the bromine position.

- Docking Studies : Predict binding affinities for biological targets (e.g., ATP-binding pockets).

Studies on 2-Bromo-6-cyanopyrazine confirm bromine’s viability in Pd-catalyzed couplings .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under basic conditions?

- Methodological Answer : Discrepancies may arise from solvent choice or trace impurities. Experimental steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.